KN-93 hydrochloride

Vue d'ensemble

Description

KN-93 (chlorhydrate) est un inhibiteur cellulaire-perméable, réversible et compétitif de la kinase dépendante de la calmoduline de type II (CaMKII). Il a une formule moléculaire de C26H30Cl2N2O4S et un poids moléculaire de 537,5 g/mol . Ce composé est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber la CaMKII, qui joue un rôle crucial dans divers processus cellulaires, notamment la transduction du signal, l'expression des gènes et la régulation du cycle cellulaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du KN-93 (chlorhydrate) implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Les étapes clés comprennent:

Formation de la structure de base: Ceci implique la réaction du chlorure de 4-chlorocinnamyle avec la N-méthylbenzylamine pour former le composé intermédiaire.

Introduction du groupe sulfonamide: L'intermédiaire est ensuite mis en réaction avec le chlorure de 4-méthoxybenzènesulfonyle en présence d'une base pour introduire le groupe sulfonamide.

Formation du chlorhydrate: Finalement, le composé est traité avec de l'acide chlorhydrique pour former le sel de chlorhydrate.

Méthodes de production industrielle

La production industrielle du KN-93 (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Les facteurs clés comprennent le contrôle de la température, le temps de réaction et l'utilisation de réactifs de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

KN-93 (chlorhydrate) subit plusieurs types de réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction: Il peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.

Substitution: KN-93 (chlorhydrate) peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courantes

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Divers nucléophiles et électrophiles peuvent être utilisés pour les réactions de substitution.

Produits majeurs

Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire des amines ou des alcools .

Applications de recherche scientifique

KN-93 (chlorhydrate) a un large éventail d'applications de recherche scientifique, notamment:

Chimie: Il est utilisé comme outil pour étudier l'inhibition de la CaMKII et ses effets sur diverses voies biochimiques.

Biologie: KN-93 (chlorhydrate) est utilisé dans la recherche en biologie cellulaire pour étudier le rôle de la CaMKII dans la régulation du cycle cellulaire, l'apoptose et la transduction du signal.

Médecine: Le composé est utilisé dans des études précliniques pour explorer ses effets thérapeutiques potentiels dans des conditions telles que les arythmies cardiaques, le cancer et les maladies neurodégénératives.

Mécanisme d'action

KN-93 (chlorhydrate) exerce ses effets en inhibant de manière compétitive la liaison de la calmoduline à la CaMKII. Cette inhibition empêche l'activation de la CaMKII, bloquant ainsi ses voies de signalisation en aval. Les cibles moléculaires du KN-93 (chlorhydrate) comprennent diverses isoformes de la CaMKII, qui sont impliquées dans des processus tels que la signalisation calcique, l'expression des gènes et la progression du cycle cellulaire .

Applications De Recherche Scientifique

Key Research Applications

-

Neuroprotection

- Cell Viability : KN-93 has been shown to improve the viability of cortical neurons subjected to NMDA-induced injury. In studies, treatment with KN-93 resulted in a significant dose-dependent increase in cell survival, particularly at concentrations of 0.5 μM and 1.0 μM .

- Apoptosis Reduction : The compound inhibits neuronal apoptosis induced by NMDA, as evidenced by reduced TUNEL-positive cells in treated groups compared to controls .

-

Cardiac Research

- Arrhythmia Prevention : In animal models, KN-93 significantly suppressed isoproterenol-induced arrhythmias in transgenic mice models of cardiac hypertrophy. This suggests that CaMKII may be a proarrhythmic factor, and its inhibition can mitigate such risks .

- Calcium Cycling : Studies have demonstrated that KN-93 slows the kinetics of intracellular calcium cycling and decreases spontaneous action potential firing rates in isolated cardiac cells .

- Inflammation and Immune Response

- Gastric Function Modulation

Comparative Data Table

Case Studies

- Neuroprotective Effects : A study demonstrated that pre-treatment with KN-93 significantly reduced NMDA-induced neuronal apoptosis and improved cell viability in cultured cortical neurons, indicating its potential for therapeutic use in neurodegenerative diseases .

- Cardiac Hypertrophy Model : In transgenic mice with cardiac hypertrophy, administration of KN-93 led to a marked reduction in arrhythmogenic events following isoproterenol treatment, suggesting that targeting CaMKII could be beneficial in managing heart conditions associated with hypertrophy .

- Macrophage Activation : Research on macrophages infected with M. smegmatis showed that treatment with KN-93 led to decreased activation of the extracellular signal-regulated kinase (ERK) pathway, underscoring the role of CaMKII in immune responses during infection .

Mécanisme D'action

KN-93 (hydrochloride) exerts its effects by competitively inhibiting the binding of calmodulin to CaMKII. This inhibition prevents the activation of CaMKII, thereby blocking its downstream signaling pathways. The molecular targets of KN-93 (hydrochloride) include various isoforms of CaMKII, which are involved in processes such as calcium signaling, gene expression, and cell cycle progression .

Comparaison Avec Des Composés Similaires

Composés similaires

KN-62: Un autre inhibiteur de la CaMKII avec un mécanisme d'action similaire mais des éléments structuraux différents.

H-89: Un inhibiteur de la protéine kinase A qui affecte également l'activité de la CaMKII.

Unicité

KN-93 (chlorhydrate) est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur de la CaMKII. Contrairement à d'autres inhibiteurs, il n'affecte pas les activités de la protéine kinase A, de la protéine kinase C, de la myosine kinase de chaîne légère ou de la phosphodiestérase calcique . Cette sélectivité en fait un outil précieux pour étudier les voies et les fonctions spécifiques à la CaMKII.

Activité Biologique

KN-93 hydrochloride is a selective and competitive inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII), a key enzyme involved in various cellular processes, including neuronal signaling, cardiac function, and cell growth regulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and implications for therapeutic applications.

KN-93 functions primarily by binding to the calmodulin-binding site of CaMKII, thereby inhibiting its activity. The compound exhibits a Ki value of approximately 0.37 μM, indicating its potency as an inhibitor . By disrupting the Ca2+/calmodulin complex essential for CaMKII activation, KN-93 influences several downstream signaling pathways.

Inhibition of Cell Growth and Induction of Apoptosis

In vitro studies have demonstrated that KN-93 can significantly inhibit cell growth and induce apoptosis in various cell lines. For instance:

- NIH 3T3 Cells : KN-93 was shown to arrest cells in the G1 phase of the cell cycle at concentrations as low as 12 μM and induce apoptosis at 24 μM. The mechanism involves the downregulation of anti-apoptotic proteins such as Mcl-1 and the induction of reactive oxygen species (ROS) generation .

| Concentration (μM) | Effect |

|---|---|

| 12 | G1 phase arrest |

| 24 | Induction of apoptosis |

Effects on Cardiac Function

In animal models, particularly in transgenic mice expressing CaMKIV, KN-93 has been shown to suppress isoproterenol-induced arrhythmias. This suggests that CaMKII plays a proarrhythmic role in cardiac hypertrophy and that KN-93 can mitigate these effects .

Impact on Epithelial Barrier Function

Recent research indicates that KN-93 enhances epithelial barrier integrity by promoting tight junction (TJ) formation. In cultured epithelial cells, treatment with KN-93 resulted in increased trans-epithelial resistance (TER) and enlarged TJ networks without disrupting the polarized distribution of junctional proteins like ZO-1 .

| Treatment Duration (hours) | TER (Ω/cm²) | Control TER (Ω/cm²) |

|---|---|---|

| 3 | 871.3 ± 46.2 | 469.6 ± 23.5 |

Case Studies

- Cardiac Arrhythmias : In a study involving CaMKIV transgenic mice, administration of KN-93 significantly reduced the incidence of arrhythmias induced by isoproterenol treatment, highlighting its potential therapeutic role in cardiac dysfunction .

- Cancer Cell Lines : In prostate cancer (PCa) cells, KN-93 induced p53-independent cell death through mechanisms involving ROS generation and inhibition of androgen receptor activity, suggesting its utility in cancer therapy .

Summary of Key Findings

This compound demonstrates significant biological activity through various mechanisms:

- CaMKII Inhibition : Potently inhibits CaMKII activity with a Ki value of 0.37 μM.

- Cell Cycle Regulation : Induces G1 phase arrest and apoptosis in NIH 3T3 cells.

- Cardiac Protection : Reduces arrhythmias in transgenic mouse models.

- Epithelial Barrier Enhancement : Promotes tight junction formation and improves barrier function.

Propriétés

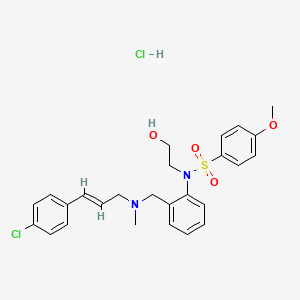

IUPAC Name |

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN2O4S.ClH/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;/h3-16,30H,17-20H2,1-2H3;1H/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHMCQDBXQEIOK-IPZCTEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.